Pyruvate-2-13C vs Pyruvate-1-13C: Differential 13C Incorporation into Volatile Organic Compounds (VOCs) in Plant Metabolic Tracing
In leaf branch feeding experiments with the Mediterranean shrub Halimium halimifolium, sodium pyruvate-2-13C feeding stimulated strong 13C-enrichment in both isoprenoid and oxygenated VOC emissions, whereas sodium pyruvate-1-13C feeding resulted in 13C-labeled isoprenoids only, with no detectable 13C incorporation into oxygenated VOCs such as acetaldehyde, ethanol, acetic acid, or acetone [1]. The C1 label was instead quantitatively lost as 13CO₂, consistent with pyruvate decarboxylation [1]. This demonstrates that the C2 label is essential and non-substitutable for tracing the C2,3-derived biosynthetic routes.
| Evidence Dimension | Qualitative detection of 13C-labeled oxygenated VOCs and isoprenoids upon feeding |
|---|---|
| Target Compound Data | Strong 13C incorporation into both isoprenoids and oxygenated VOCs (acetaldehyde, ethanol, acetic acid, acetone) detected [1] |
| Comparator Or Baseline | Sodium pyruvate-1-13C: 13C incorporation into isoprenoids only; zero detectable 13C in oxygenated VOCs; 13C lost as 13CO₂ [1] |
| Quantified Difference | Presence versus absence: all oxygenated VOC classes labeled by 2-13C, none labeled by 1-13C |
| Conditions | Leaf branch feeding of positionally specific 13C-pyruvate solutions under controlled light conditions with PTR-TOF-MS and 13CO₂ laser spectroscopy [1] |
Why This Matters
For researchers studying secondary metabolism, VOC biosynthesis, or the partitioning of pyruvate carbon between respiration and biosynthesis, only the 2-13C isotopologue provides access to the C2,3-derived product spectrum; pyruvate-1-13C is blind to these pathways.
- [1] Jardine, K. et al. (2012). Light regulation of pyruvate allocation into primary and secondary carbon metabolism in plants. AGU Fall Meeting Abstracts, B51E-0603. URL: https://ui.adsabs.harvard.edu/abs/2012AGUFM.B51E0603J/abstract View Source
